(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride
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Overview
Description
(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride is a chemical compound with a unique structure that includes a cyclopenta[b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in a multicomponent condensation reaction . The reaction conditions often include the use of catalysts such as Mn(OTf)2 and oxidants like t-BuOOH in aqueous media .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly with alkylating agents, to form various derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant in aqueous media.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Major Products Formed
Scientific Research Applications
(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: An oxidized analogue of the compound.
Various alkylated derivatives: Formed through substitution reactions.
Uniqueness
(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine is unique due to its specific ring structure and the presence of an amine group, which allows for diverse chemical modifications and applications in different fields of research.
Properties
Molecular Formula |
C8H12Cl2N2 |
---|---|
Molecular Weight |
207.10 g/mol |
IUPAC Name |
(5R)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-3-4-8-6(7)2-1-5-10-8;;/h1-2,5,7H,3-4,9H2;2*1H/t7-;;/m1../s1 |
InChI Key |
ISGBINZZMGWDES-XCUBXKJBSA-N |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CC=N2.Cl.Cl |
Canonical SMILES |
C1CC2=C(C1N)C=CC=N2.Cl.Cl |
Origin of Product |
United States |
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